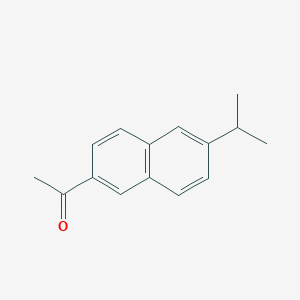

6-Acetyl-2-isopropylnaphthalene

説明

Structure

2D Structure

特性

IUPAC Name |

1-(6-propan-2-ylnaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-10(2)12-4-6-15-9-13(11(3)16)5-7-14(15)8-12/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUWJUQTHLYMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549350 | |

| Record name | 1-[6-(Propan-2-yl)naphthalen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107208-69-5 | |

| Record name | 1-[6-(Propan-2-yl)naphthalen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Acetyl 2 Isopropylnaphthalene

Direct Synthesis Routes

Direct synthesis routes focus on introducing the acetyl group or modifying an existing alkyl group in a single or a few core steps, starting from a pre-formed naphthalene (B1677914) ring system.

The aerobic oxidation of 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN) presents a potential pathway for synthesizing compounds where the isopropyl side-chains are functionalized. nih.gov The metabolism of 2,6-DIPN is known to proceed almost exclusively through the oxidation of the isopropyl side-chains rather than the aromatic ring. nih.gov This inherent reactivity is exploited in chemical syntheses using catalyst systems designed for the selective oxidation of benzylic C-H bonds. While this route is established for producing hydroperoxides and the corresponding naphthalenediols, its application for the selective mono-oxidation to 6-acetyl-2-isopropylnaphthalene depends on carefully controlling reaction conditions to prevent over-oxidation. psu.eduthecatalyst.orgresearchgate.net

N-Hydroxyphthalimide (NHPI) is a highly effective catalyst for the aerobic oxidation of hydrocarbons, including isopropyl-substituted aromatics. thecatalyst.orgresearchgate.netstackexchange.com The catalytic cycle is initiated by the generation of the phthalimide (B116566) N-oxyl (PINO) radical. stackexchange.comgoogle.com This PINO radical is the key active species that abstracts a hydrogen atom from the benzylic position of the isopropyl group on the 2,6-diisopropylnaphthalene molecule. stackexchange.comgoogle.com This hydrogen abstraction forms an alkyl radical, which is then rapidly trapped by molecular oxygen (O2) to form a peroxyl radical. stackexchange.com The subsequent reaction cascade can lead to the formation of hydroperoxides, which are often the primary products in NHPI-catalyzed oxidations of isopropylarenes. thecatalyst.orgresearchgate.net In the absence of metal co-catalysts, NHPI can be activated at elevated temperatures through a single electron transfer (SET) with molecular oxygen to form the active PINO radicals. libretexts.org

The efficiency and selectivity of NHPI-catalyzed oxidations can be significantly enhanced by the addition of transition metal co-catalysts, such as Cobalt(II) acetate (B1210297) (Co(OAc)2) or Manganese(II) acetate (Mn(OAc)2). stackexchange.com These metal salts can work in synergy with NHPI. For instance, cobalt ions can facilitate the generation of the initial PINO radical from NHPI. libretexts.org More critically, they promote the redox decomposition of the hydroperoxide intermediates that are formed during the oxidation. psu.edu However, this decomposition can lead to a collapse in selectivity; in the case of 2,6-diisopropylnaphthalene oxidation, the use of Co(OAc)2 was found to promote the formation of 2-(2-hydroxy-2-propyl)-6-isopropylnaphthalene and its dehydrated product rather than the desired ketone. psu.edu The combination of NHPI with both Co(II) and Mn(II) salts has been shown to be particularly effective for the oxidation of other alkylaromatics, such as converting methylpyridines to pyridinecarboxylic acids. stackexchange.com

The generally accepted mechanism for NHPI-catalyzed aerobic oxidation begins with the formation of the PINO radical. google.comacs.org The PINO radical abstracts a benzylic hydrogen from the substrate (R-H), in this case, 2,6-diisopropylnaphthalene, to generate an alkyl radical (R•) and regenerate NHPI. stackexchange.comacs.org

The key steps are as follows:

Initiation: NHPI is converted to the PINO radical, often with the help of an initiator or a co-catalyst. google.com

Propagation: The PINO radical abstracts a hydrogen atom from the isopropyl group to form a naphthalene-isopropyl radical. PINO• + R-H → NHPI + R•

Peroxidation: The alkyl radical (R•) reacts with molecular oxygen to form a peroxyl radical (ROO•). R• + O₂ → ROO•

Hydroperoxide Formation: The peroxyl radical abstracts a hydrogen atom from another substrate molecule or from NHPI to form a hydroperoxide (ROOH) and another alkyl radical or PINO radical, continuing the chain reaction. ROO• + R-H → ROOH + R• ROO• + NHPI → ROOH + PINO•

Decomposition: Metal co-catalysts can then decompose the hydroperoxide (ROOH) to generate various oxygenated products, including ketones and alcohols. psu.edu

The challenge in synthesizing this compound via this method lies in controlling the decomposition of the hydroperoxide intermediate to favor ketone formation and preventing oxidation at both isopropyl sites.

Friedel-Crafts acylation is a fundamental and widely used method for introducing an acyl group onto an aromatic ring, representing a more direct approach to synthesizing this compound from 2-isopropylnaphthalene (B46572). libretexts.orgacs.org The success of this strategy hinges on controlling the regioselectivity of the reaction to ensure the acetyl group is introduced at the desired C-6 position. acs.org

The Friedel-Crafts acylation of naphthalene and its derivatives is subject to both kinetic and thermodynamic control, which dictates the position of substitution. thecatalyst.orgresearchgate.net

Kinetic Control: This pathway is favored at lower temperatures and proceeds via the most stable arenium ion intermediate. thecatalyst.org For naphthalene, attack at the α-position (C-1) is kinetically favored because the intermediate benefits from more resonance structures that maintain one intact benzene (B151609) ring. stackexchange.com

Thermodynamic Control: This pathway is favored at higher temperatures, where the reaction becomes reversible. thecatalyst.orgstackexchange.com It leads to the most stable product, which for naphthalene is the β-substituted isomer (C-2). thecatalyst.org The β-isomer is more stable because it minimizes steric interactions, such as the 1,8-peri interaction that destabilizes the α-isomer. stackexchange.com

In the case of 2-isopropylnaphthalene, the existing C-2 isopropyl group is an activating ortho-, para-director, but its steric bulk significantly influences the position of the incoming acyl group. The reaction is directed to the unsubstituted ring at positions 5, 6, 7, and 8. Following the principles of thermodynamic control, acylation is expected to favor the sterically less hindered β-positions (C-6 and C-7). The "para" relationship to the C-2 isopropyl group makes the C-6 position the likely thermodynamic product. Kinetic control, conversely, would favor the α-positions (C-5 and C-8). Therefore, by selecting appropriate reaction conditions, the regioselectivity can be steered towards the desired 6-acetyl isomer. Studies on other 2-substituted naphthalenes have shown that the choice of solvent and reaction conditions dramatically influences the isomer ratio. psu.edustackexchange.com For example, kinetic studies on naphthalene acetylation have shown that the α/β isomer ratio changes significantly with reactant concentrations and time. psu.edu

Table 1: Factors Influencing Regioselectivity in Naphthalene Friedel-Crafts Acylation

| Factor | Condition for α-Substitution (Kinetic Product) | Condition for β-Substitution (Thermodynamic Product) | Citation(s) |

| Temperature | Lower temperatures | Higher temperatures, allowing for equilibrium | thecatalyst.org |

| Reaction Time | Shorter reaction times | Longer reaction times, allowing for rearrangement | psu.edu |

| Solvent | Solvents like carbon disulfide (CS₂) | Solvents like nitrobenzene (B124822) or nitromethane | psu.edu |

| Catalyst Conc. | High concentration of acylating complex | Low concentration of acylating complex | psu.edu |

Consideration of Acylation and Alkylation Strategies for Naphthalene Core Functionalization

Influence of Reaction Conditions on Acetylation Regioselectivity

The regioselectivity of Friedel-Crafts acylation on naphthalene derivatives is profoundly influenced by reaction conditions, particularly temperature. In the acylation of 2-substituted naphthalenes like 2-methoxynaphthalene (B124790) (nerolin), a close analogue to 2-isopropylnaphthalene, the temperature determines the primary site of acetylation. Lower temperatures tend to favor acetylation at the C1 position (alpha-position), while higher temperatures promote the formation of the C6-acetylated product (beta-position). orgsyn.org

It has been observed that at temperatures below 0°C, the yield of the 6-acetylated product can be as low as 3–10%, with the 1-acetylated isomer being the major product. orgsyn.org Conversely, elevating the temperature increases the yield of the desired 6-acetyl isomer, but this often comes at the cost of increased formation of tarry by-products. orgsyn.org This temperature dependence highlights a critical optimization challenge in the synthesis of specific naphthalene isomers. For the acylation of 2-methylnaphthalene, another related starting material, an increase in reaction temperature showed a slow increase in the selectivity for the 2,6-isomer, which then decreased if the temperature went above 25°C in a specific solvent-free system. researchgate.net

Table 1: Effect of Temperature on Acylation of 2-Methoxynaphthalene

| Temperature | Predominant Product | Observations |

| Below 0°C | 1-Acetyl-2-methoxynaphthalene | Yield of 6-acetylated product is only 3–10%. orgsyn.org |

| Higher Temperatures | 2-Acetyl-6-methoxynaphthalene (B28280) | Increased formation of the 6-acetylated product, but also more tarry material. orgsyn.org |

Utility of Specific Reagents and Solvents in Targeted Acylation

The choice of solvent and catalyst is a determining factor in directing the acylation to the desired position on the naphthalene ring. The solvent can play a crucial role in stabilizing intermediates and influencing the isomeric ratio of the products.

In the Friedel-Crafts acylation of 2-methoxynaphthalene, nitrobenzene is a key reagent for achieving high selectivity for the 6-position. orgsyn.org When carbon disulfide is used as the solvent instead, the principal product shifts to 1-acetyl-2-methoxynaphthalene. orgsyn.org This demonstrates the powerful directing effect of the solvent in these reactions. Other solvent systems, such as halohydrocarbons like 1,2-dichloroethane (B1671644) or ethylene (B1197577) dibromide, have been used in conjunction with a Lewis acid catalyst (e.g., aluminum chloride) and a nitroparaffin promoter to facilitate the isomerization of any initially formed 5-acyl product to the more stable 2,6-isomer. google.com

More advanced catalytic systems have been developed to enhance regioselectivity under milder conditions. For instance, 12-phosphotungstic acid (PTA) supported on silica (B1680970) gel has been employed as a solid acid catalyst for the acylation of 2-methoxynaphthalene with acetic anhydride. researchgate.net This heterogeneous system, used in refluxing tetrachloroethane, yielded the 2-acetyl-6-methoxynaphthalene product with excellent selectivity (>98%) at conversions of 67-68%. researchgate.net Research into solvent-free conditions has also shown promise, using the acylating agent itself as the reaction medium to create a more efficient and environmentally friendly process. researchgate.net

Table 2: Influence of Reagent and Solvent Systems on Acylation Selectivity

| Starting Material | Acylating Agent | Catalyst / Promoter | Solvent | Key Outcome |

| 2-Methoxynaphthalene | Acetyl Chloride | Aluminum Chloride | Nitrobenzene | Predominantly 6-acetylation. orgsyn.org |

| 2-Methoxynaphthalene | Acetyl Chloride | Aluminum Chloride | Carbon Disulfide | Predominantly 1-acetylation. orgsyn.org |

| 2-Methoxynaphthalene | Acetic Anhydride | 12-Phosphotungstic acid on Silica Gel | Tetrachloroethane | >98% selectivity for 2,6-isomer. researchgate.net |

| β-Naphthyl methyl ether | Acetyl Chloride | Aluminum Chloride / Nitroparaffin | 1,2-Dichloroethane | High conversion to 6-methoxy-2-acetylnaphthalene. google.com |

| 2-Methylnaphthalene | Propionyl Chloride | Aluminum Chloride | None (Solvent-free) | 73.8% selectivity for 2-methyl-6-propionylnaphthalene. researchgate.net |

Advanced Strategies for Functionalized Naphthalene Derivatives

Beyond classical electrophilic substitution, modern synthetic chemistry employs a range of metal-catalyzed reactions to construct functionalized naphthalene derivatives with high precision and efficiency. These methods often involve the formation of new carbon-carbon or carbon-heteroatom bonds through novel reaction pathways.

Metal-Catalyzed Coupling and Annulation Reactions

Catalysis by transition metals such as palladium, copper, and rhodium provides powerful tools for the synthesis of complex, highly substituted naphthalenes that may be inaccessible through traditional methods.

Palladium catalysis is widely used for cross-coupling reactions. In the context of forming complex cyclic systems on a naphthalene framework, palladium-catalyzed decarboxylative cyclopropanation represents an advanced strategy. For example, γ-methylidene-δ-valerolactones can react with aromatic aldehydes in the presence of a palladium catalyst to form 4-oxaspiro[2.4]heptanes. nih.gov The course of this reaction is highly dependent on the choice of phosphine (B1218219) ligands and solvents, which control the site of nucleophilic attack on a π-allylpalladium intermediate. nih.gov This level of control allows for the selective synthesis of complex functionalized molecules.

Copper catalysis offers a versatile and cost-effective alternative for synthesizing functionalized naphthalenes. Copper(I)-catalyzed annulation reactions between various starting materials provide direct access to substituted naphthalenes. researchgate.net For instance, the reaction of o-bromobenzaldehydes with β-ketoesters using a Cu(I) catalyst and cesium carbonate as a base can produce substituted naphthalenes in a single step with good yields. researchgate.net Furthermore, copper catalysts have been shown to be effective in the ortho-selective C-H functionalization of naphthols with diazo compounds, a process that proceeds through a metal carbene intermediate. nih.gov Researchers have also synthesized and characterized copper(II) complexes derived from naphthalene-based Schiff bases, demonstrating the integration of naphthalene moieties into larger coordination compounds. rsc.org

Rhodium catalysts enable unique transformations for the synthesis and functionalization of naphthalene rings. Rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes, in the presence of a copper co-oxidant, can produce highly substituted naphthalene and anthracene (B1667546) derivatives. nih.gov Another powerful method is the rhodium-catalyzed oxidative alkenylation of naphthalene itself. researchgate.net This reaction demonstrates remarkable, catalyst-controlled selectivity for functionalization at the β-position (C2/C6) over the α-position (C1/C5), with observed β:α ratios exceeding 20:1. researchgate.net Mechanistic studies have also explored rhodium-catalyzed transfer hydroarylation reactions, which involve the reversible cleavage of C-C bonds, showcasing the advanced capabilities of these catalytic systems. acs.org

Other Transition Metal Catalysis (Zinc, Iron, Platinum, Nickel)

While aluminum chloride is the quintessential Lewis acid for Friedel-Crafts reactions, other transition metals have demonstrated utility as catalysts in acylation and related carbon-carbon bond-forming reactions, offering potentially milder conditions or different selectivities.

Zinc Catalysis: Zinc-based catalysts are recognized for their role in Friedel-Crafts reactions. Zinc oxide (ZnO), for instance, has been shown to be an effective, reusable catalyst for the acylation of various aromatic compounds. researchgate.net Specifically, zinc chloride (ZnCl₂) is a known Lewis acid catalyst that can be employed for the acylation of naphthalene derivatives. google.com The achievements in zinc-catalyzed Friedel-Crafts reactions indicate that substrates like benzene, indole, and furan (B31954) derivatives work well in both acylation and alkylation processes. researchgate.net

Iron Catalysis: Iron(III) chloride (FeCl₃) presents a viable and less hazardous alternative to aluminum chloride for Friedel-Crafts acylation. acs.orggoogle.com It is a commonly used Lewis acid catalyst that facilitates the formation of an electrophilic acylium ion from an acyl halide, which then attacks the aromatic ring. byjus.com The use of a ferric chloride-N,N-dimethylformamide (FeCl₃-DMF) complex has also been explored for the acylation of aromatic substrates. researchgate.net

Platinum Catalysis: Platinum catalysts are known to facilitate different types of transformations leading to naphthalene systems. For example, platinum-catalyzed 6-endo intramolecular hydroarylation of specific aryl enynes has been developed as an efficient method for synthesizing functionalized naphthalenes. nih.gov While not a direct acylation, this demonstrates platinum's capability to mediate the formation of the naphthalene core. Other research has shown that Na₂PtCl₄ can catalyze the C-H arylation of arenes, including naphthalene, with diaryliodonium salts, proceeding with site selectivity controlled by steric factors. nih.gov

Nickel Catalysis: Although less common in classical Friedel-Crafts acylation, nickel catalysts are pivotal in various cross-coupling reactions that can form C-C bonds, which could be adapted for the synthesis of precursors to this compound. The specific application of nickel in the direct acylation of 2-isopropylnaphthalene is not widely documented, but its general utility in C-C bond formation makes it a metal of interest for developing novel synthetic routes.

| Metal Catalyst | Typical Form | Role in Synthesis | Reference |

|---|---|---|---|

| Zinc | ZnCl₂, ZnO | Lewis acid catalyst for Friedel-Crafts acylation and alkylation. | researchgate.netgoogle.comresearchgate.net |

| Iron | FeCl₃ | Alternative Lewis acid catalyst to AlCl₃ for Friedel-Crafts acylation. | acs.orggoogle.combyjus.com |

| Platinum | Pt-based complexes, Na₂PtCl₄ | Catalyst for hydroarylation and C-H arylation to form naphthalene rings. | nih.govnih.gov |

| Nickel | Ni-based complexes | Primarily used in cross-coupling reactions; potential for novel C-C bond formations. | N/A |

Lewis Acid and Brønsted Acid Catalyzed Transformations

Acid catalysis is central to the synthesis of this compound, primarily through the Friedel-Crafts acylation of 2-isopropylnaphthalene. Both Lewis and Brønsted acids can serve as promoters for this key transformation.

The archetypal synthesis involves the reaction of 2-isopropylnaphthalene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion that is then attacked by the electron-rich naphthalene ring. The choice of solvent can significantly influence the regioselectivity of the reaction. For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide tend to favor the formation of the alpha-substituted product (kinetic control), whereas polar solvents like nitrobenzene lead to the more stable beta-substituted product (thermodynamic control). stackexchange.com

While Lewis acids are predominant, strong Brønsted acids have also been utilized to catalyze Friedel-Crafts-type reactions. mdpi.com Chiral Brønsted acids have been successfully employed in asymmetric Friedel-Crafts alkylations, demonstrating their ability to activate unsaturated compounds for attack by arenes. rsc.org In the context of acylation, superacidic systems can generate the necessary acylium ion from carboxylic acids directly. For example, reactions in strong Brønsted acids like polyphosphoric acid (PPA) can effect acylation, although these conditions can sometimes lead to rearrangements. researchgate.net The development of methods using Brønsted acids offers an alternative to traditional Lewis acid-mediated pathways, potentially avoiding the use of moisture-sensitive and hazardous metal halides. researchgate.net

Cycloaddition and Carboannulation Approaches

The construction of the naphthalene skeleton itself can be achieved through powerful cycloaddition and carboannulation reactions, offering strategic alternatives to the functionalization of a pre-existing naphthalene core.

Diels-Alder [4+2] Cycloaddition: The Diels-Alder reaction is a cornerstone of cyclic compound synthesis. Naphthalene derivatives can be synthesized via the [4+2] cycloaddition of a diene with a suitable dienophile, often followed by an aromatization step. For example, substituted benzynes, generated in situ, can react with dienophiles like cyclopentadienones in a Diels-Alder fashion, which, after extrusion of a small molecule like carbon monoxide, yields a substituted benzene or naphthalene ring. researchgate.net More recently, visible-light-mediated dearomative [4+2] cycloaddition reactions of naphthalenes with alkenes have been developed, providing access to complex bicyclic structures. acs.orgnih.gov

Carboannulation Reactions: These reactions involve the formation of a new ring onto an existing molecular framework. A notable example is the palladium-catalyzed carboannulation of internal alkynes, which allows for the synthesis of a wide variety of highly substituted naphthalenes in a single step by forming two new carbon-carbon bonds. nih.govacs.org Another approach involves the electrophilic cyclization of arene-containing propargylic alcohols, which can be triggered by electrophiles like iodine or bromine to yield polysubstituted naphthalenes under mild conditions. nih.gov Benzannulation reactions, in general, provide a versatile strategy for accessing novel aromatic architectures, including naphthalene-containing compounds. cornell.edu

| Methodology | Key Transformation | Typical Reagents/Catalysts | Reference |

|---|---|---|---|

| Diels-Alder Cycloaddition | [4+2] reaction of a diene and dienophile | Benzynes, cyclopentadienones, visible-light photocatalysts | researchgate.netacs.orgnih.gov |

| Palladium-Catalyzed Carboannulation | Annulation of internal alkynes | Palladium catalysts | nih.govacs.org |

| Electrophilic Cyclization | Cyclization of arene-containing propargylic alcohols | I₂, Br₂, ICl | nih.gov |

Cross-Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy in organic synthesis, enabling the direct formation of a bond between two C-H centers. This approach circumvents the need for pre-functionalization of the coupling partners, which is often required in traditional cross-coupling reactions. The reaction typically involves a catalyst and an oxidant, which facilitates the removal of two hydrogen atoms.

While the direct C-H acylation of 2-isopropylnaphthalene via a CDC reaction is not yet a well-established method, the principles of CDC have been applied to naphthalene and related systems for other transformations. For instance, copper-catalyzed radical CDC has been used to synthesize acridanes from 2-[2-(arylamino)aryl]malonates. nih.gov Furthermore, double C-H amination of naphthylamine derivatives has been achieved through a CDC process, demonstrating that C-N bonds can be efficiently formed on the naphthalene core. nih.gov

The application of CDC to introduce an acetyl group would theoretically involve the coupling of a C-H bond on the 2-isopropylnaphthalene ring with a C-H bond of an acetyl source. The development of such a reaction would represent a highly efficient and direct route to this compound, aligning with the principles of green chemistry by minimizing waste and synthetic steps.

Heteroarene Skeletal Editing and Single-Atom Transmutation Strategies (e.g., Nitrogen-to-Carbon)

A frontier in synthetic chemistry is the concept of skeletal editing, where atoms within a molecule's core structure are precisely inserted, deleted, or swapped. This allows for the transformation of one molecular scaffold into another, providing rapid access to diverse chemical structures.

A remarkable example relevant to naphthalene synthesis is the nitrogen-to-carbon single-atom transmutation in isoquinolines. nih.gov This strategy provides a novel and convenient pathway to substituted naphthalenes. The reaction is inspired by the Wittig reaction and utilizes an inexpensive and readily available phosphonium (B103445) ylide as the carbon source. nih.govresearchgate.net

The mechanism involves the ylide attacking the isoquinoline (B145761) ring, leading to a ring-opened triene intermediate. This intermediate subsequently undergoes a 6π-electrocyclization followed by an elimination process to afford the final naphthalene product. nih.gov In this one-step process, the nitrogen atom of the isoquinoline is precisely exchanged for a CH group. nih.gov

To synthesize a molecule like this compound using this strategy, one would start with a correspondingly substituted isoquinoline, for example, an isoquinoline bearing an isopropyl group at the 2-position and an acetyl group at the 6-position of the final naphthalene target. This innovative approach bypasses traditional multi-step sequences and offers a powerful tool for generating substituted naphthalenes with high regiocontrol, dictated by the substitution pattern of the starting heteroarene. nih.gov

Chemical Reactivity and Transformation Mechanisms of 6 Acetyl 2 Isopropylnaphthalene

Oxidation Reactions and Pathways

The oxidation of 6-acetyl-2-isopropylnaphthalene can proceed through several pathways, targeting either the isopropyl or the acetyl group, or the aromatic ring itself. The selectivity and outcome of these reactions are highly dependent on the oxidizing agents, catalysts, and reaction conditions employed.

The acetyl group of this compound can be oxidized to a carboxylic acid moiety. This transformation is a key step in the synthesis of various naphthalenic compounds. For instance, this compound can be converted to 6-isopropyl-2-naphthoic acid. This reaction can be carried out under an oxygen atmosphere (O2 at 1 atm) with the aid of a mixed-metal catalytic system, such as one combining cobalt(II) acetate (B1210297) (Co(OAc)2) and manganese(II) acetate (Mn(OAc)2). documentsdelivered.com

Stronger oxidizing agents are also capable of effecting this transformation. Agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the acetyl group to form the corresponding carboxylic acid. The metabolism of related compounds, such as 2-isopropylnaphthalene (B46572) in rats, also shows oxidation of the side chain to produce 2-(2-naphthyl)propionic acid, demonstrating a biochemical parallel to this synthetic transformation. nih.gov

An alternative oxidation pathway for this compound involves the formation of a hydroxyl group on the naphthalene (B1677914) ring, leading to structures like 6-acetyl-2-naphthol. documentsdelivered.com This transformation highlights the ability to functionalize the aromatic core of the molecule. The synthesis of 6-acetyl-2-naphthol from this compound is a crucial step in an alternative route for producing 6-hydroxy-2-naphthoic acid. documentsdelivered.com This pathway underscores the versatility of this compound as a precursor to various functionalized naphthalene derivatives.

The isopropyl group of this compound is susceptible to autooxidation, a process that can form organic peroxides, particularly in the presence of atmospheric oxygen. umn.edu The benzylic hydrogens on the tertiary carbon of the isopropyl group are particularly reactive and prone to abstraction, initiating the peroxidation process. unr.edu

This reactivity is demonstrated in the condensation of 2-(6-isopropylnaphthyl) hydroperoxide (RCMe2OOH where R = 2-(6-isopropylnaphthyl)) with the corresponding alcohol in the presence of an acid catalyst to yield a diperoxide. researchgate.net The formation of hydroperoxides can also be achieved through controlled hydroperoxidation methods, similar to the process used for converting 2-methoxy-6-isopropylnaphthalene into 2-methoxy-6-(1-hydroperoxy-1-methylethyl)naphthalene by heating in the presence of an oxygen source and an alkali metal salt. google.com

Once formed, these peroxides are sensitive to heat and mechanical shock and can decompose. umn.edu Their decomposition often generates free radicals, which can then initiate further oxidation or polymerization reactions. The volatility of the parent compound can influence the hazard, as evaporation can lead to the concentration of less volatile, and potentially explosive, peroxide products. unr.edumit.edu

Table 1: Factors Influencing Peroxide Formation

| Factor | Effect on Peroxidation | Reference |

| Exposure to Air/Oxygen | Essential for the autooxidation process to occur. | umn.edu, mit.edu |

| Exposure to Light (UV) | Promotes both autooxidation and the depletion of inhibitors. | mit.edu |

| Elevated Temperature | Accelerates the rate of peroxide formation. | mit.edu |

| Presence of Inhibitors | Slows the rate of peroxide formation by scavenging free radicals. | umn.edu, mit.edu |

| Container Type | Transparent containers can increase exposure to light; partially empty containers increase oxygen availability. | mit.edu |

Peroxide formation from this compound proceeds via a free-radical chain mechanism. The process is initiated by the abstraction of a hydrogen atom from the isopropyl group, forming a naphthyl-substituted alkyl radical. This radical then reacts with molecular oxygen (a diradical) to form a peroxy radical. The peroxy radical can subsequently abstract a hydrogen atom from another molecule of this compound, propagating the chain reaction and forming a hydroperoxide.

These peroxide derivatives can themselves act as initiators for free-radical oxidation processes. researchgate.net For example, peroxides derived from 2-isopropylnaphthalene have been used as initiators in the oxidation of cumene. researchgate.net

The chain reaction can be terminated by several mechanisms, including the combination of two radicals or their reaction with inhibitors. Inhibitors are compounds, such as butylated hydroxytoluene (BHT), that act as free-radical scavengers, reacting with the peroxy radicals to form stable species and thus terminating the oxidation chain. umn.edu

The choice of catalyst has a profound impact on the selectivity of oxidation products derived from this compound and its precursors. For instance, in the aerobic oxidation of 2,6-diisopropylnaphthalene (B42965), a catalyst system of N-hydroxyphthalimide (NHPI) combined with cobalt(II) acetate (Co(OAc)2) selectively yields this compound. documentsdelivered.com

Subsequently, the oxidation of this compound to 6-isopropyl-2-naphthoic acid is effectively catalyzed by a combination of Co(OAc)2 and Mn(OAc)2 under an oxygen atmosphere. documentsdelivered.com This demonstrates that by carefully selecting the metal co-catalysts, the reaction can be directed towards a specific carboxylic acid product. The solvent can also play a critical role; in Friedel-Crafts acylation of related methoxynaphthalenes, using nitrobenzene (B124822) as a solvent favors acylation at the 6-position, while carbon disulfide favors the 1-position. orgsyn.org

Table 2: Catalytic Systems in the Oxidation of this compound and Precursors

| Starting Material | Catalyst System | Product | Reference |

| 2,6-Diisopropylnaphthalene | NHPI, Co(OAc)2, O2 | This compound | documentsdelivered.com |

| This compound | Co(OAc)2, Mn(OAc)2, O2 | 6-Isopropyl-2-naphthoic acid | documentsdelivered.com |

Further Functionalization and Derivatization

Beyond oxidation, this compound can undergo other transformations to create a variety of derivatives. These reactions typically target the acetyl group.

One common transformation is the reduction of the acetyl group. Using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), the ketone can be converted to the corresponding alcohol, yielding 6-(1-hydroxyethyl)-2-isopropylnaphthalene.

The molecule is also amenable to substitution reactions. Halogenation, for example, can introduce a bromine atom onto the naphthalene ring, leading to the formation of derivatives such as 6-acetyl-2-isopropyl-1-bromonaphthalene. These functionalization reactions significantly expand the utility of this compound as a versatile intermediate in the synthesis of more complex organic molecules.

Selective Chemical Modifications of the Acetyl Moiety

The acetyl group, a ketone functionality, is a primary site for various chemical modifications. These reactions typically involve nucleophilic addition to the carbonyl carbon, followed by subsequent transformations. libretexts.org

Reduction to Alcohol: The carbonyl of the acetyl group can be readily reduced to a secondary alcohol, yielding 6-(1-hydroxyethyl)-2-isopropylnaphthalene. This transformation is commonly achieved using hydride-based reducing agents.

Oxidation to Carboxylic Acid: The acetyl group can be oxidized to a carboxylic acid functionality, forming 6-carboxy-2-isopropylnaphthalene. This is typically accomplished using strong oxidizing agents.

Other Transformations: The acetyl group serves as a handle for creating new carbon-carbon bonds. For instance, reactions with Grignard reagents or Wittig reagents can be employed to extend the carbon chain or form alkenes, respectively.

Below is a table summarizing selective modifications of the acetyl group.

| Reaction Type | Reagent(s) | Product | Reference |

| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 6-(1-hydroxyethyl)-2-isopropylnaphthalene | |

| Oxidation | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | 6-carboxy-2-isopropylnaphthalene | |

| Acylation | Nucleophilic Acyl Substitution | Various acylated derivatives | libretexts.org |

Transformations of the Isopropyl Group

The isopropyl group, while generally less reactive than the acetyl group, can also undergo specific chemical transformations, primarily involving oxidation or dehydrogenation at the benzylic position.

Oxidation: Studies on 2-isopropylnaphthalene, a closely related compound, show that the isopropyl side chain can be oxidized. nih.gov Metabolic studies in rats revealed that the isopropyl group is oxidized to form metabolites such as 2-(2-naphthyl)-2-propanol (B3060983) and 2-(2-naphthyl)propionic acid. nih.gov Similar oxidative pathways can be anticipated for this compound.

Dehydrogenation: Catalytic dehydrogenation can convert the isopropyl group into an isopropenyl group. For example, 2-methoxy-6-isopropylnaphthalene is dehydrogenated to 2-methoxy-6-isopropenylnaphthalene using an iron oxide-based catalyst at high temperatures. google.com

Hydroperoxidation: The isopropyl group can be converted to a hydroperoxy group. This reaction typically involves heating the substrate in the presence of an oxygen source and an alkali metal salt. google.com This transformation is a key step in processes that utilize isopropylarenes to produce phenols and acetone.

The following table details potential transformations of the isopropyl group.

| Reaction Type | Reagent(s)/Conditions | Potential Product | Reference |

| Oxidation | Oxidizing agents | 6-Acetyl-2-(2-hydroxypropan-2-yl)naphthalene | nih.gov |

| Dehydrogenation | Iron oxide catalyst, high temperature | 6-Acetyl-2-isopropenylnaphthalene | google.com |

| Hydroperoxidation | O₂, alkali metal salt, heat | 6-Acetyl-2-(2-hydroperoxypropan-2-yl)naphthalene | google.comresearchgate.net |

Electrophilic Aromatic Substitution on the Naphthalene Ring

Electrophilic aromatic substitution on the naphthalene ring of this compound is governed by the combined directing effects of the two existing substituents. The isopropyl group is an activating, ortho-, para-director, while the acetyl group is a deactivating, meta-director. researchgate.netorganicchemistrytutor.com

In the naphthalene system, an activating group at the 2-position (like isopropyl) generally directs incoming electrophiles to the 1 and 3 positions (ortho) and to the 6 and 7 positions in the other ring. researchgate.netstackexchange.com However, steric hindrance from the bulky isopropyl group may disfavor substitution at the adjacent 1 and 3 positions. The deactivating acetyl group at the 6-position will direct incoming groups away from its own ring and primarily towards the 1, 3, 5, and 8 positions of the naphthalene nucleus. researchgate.net

The outcome of an electrophilic substitution reaction is therefore a balance of these electronic and steric factors. For instance, halogenation in the presence of a Lewis acid can lead to the formation of halogenated derivatives, with substitution likely occurring at the positions most activated and sterically accessible, such as the 1 or 5 positions. The precise product distribution can be highly dependent on the specific electrophile and the reaction conditions employed. stackexchange.comorgsyn.org

| Substituent | Type | Directing Effect (on Benzene) | Reference |

| Isopropyl | Activating | Ortho, Para | researchgate.net |

| Acetyl | Deactivating | Meta | organicchemistrytutor.comyoutube.com |

Nucleophilic Aromatic Substitution Considerations for Halogenated Derivatives

Nucleophilic aromatic substitution (SNAr) is generally challenging on an unmodified naphthalene ring. However, the introduction of a halogen atom (a good leaving group) and the presence of electron-withdrawing groups can facilitate such reactions. rsc.orgrsc.org

For a halogenated derivative of this compound (e.g., 1-bromo-6-acetyl-2-isopropylnaphthalene), the acetyl group's electron-withdrawing nature would activate the ring system towards nucleophilic attack. The reactivity in SNAr reactions is dependent on the nature of the halogen, with iodides being more reactive than chlorides, reflecting the carbon-halogen bond strength. libretexts.org

The mechanism can proceed through a bimolecular (SN2-like) or unimolecular (SN1-like) pathway, often involving a Meisenheimer complex intermediate. libretexts.orgrsc.org The reaction of halogenated naphthols with amines, for instance, has been shown to proceed via such mechanisms. rsc.org Therefore, halogenated derivatives of this compound could serve as valuable intermediates for introducing a variety of nucleophiles, such as amines, alkoxides, or cyanides, onto the naphthalene core. studymind.co.uk

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 6-Acetyl-2-isopropylnaphthalene. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within the molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Spectral Assignments

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of this compound. The chemical shifts (δ) observed in these spectra are indicative of the electronic environment of the respective nuclei.

¹H NMR: The proton NMR spectrum of this compound displays a set of characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons on the naphthalene (B1677914) ring system typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the isopropyl group and the acetyl group methyl protons will appear in the upfield region.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the acetyl group is typically observed at a significant downfield shift (around δ 200 ppm). The carbons of the naphthalene ring appear in the aromatic region (δ 120-150 ppm), while the carbons of the isopropyl and acetyl methyl groups are found in the aliphatic region.

A representative, though not exhaustive, table of expected chemical shifts is provided below. Actual experimental values can vary slightly based on the solvent and other experimental conditions.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetyl -CH₃ | ~2.7 | ~26.5 |

| Acetyl C=O | - | ~197.8 |

| Isopropyl -CH | ~3.1 | ~34.5 |

| Isopropyl -CH₃ | ~1.3 | ~24.0 |

| Naphthalene Ring Protons | 7.3 - 8.2 | - |

| Naphthalene Ring Carbons | - | 124 - 136 |

Two-Dimensional NMR Techniques (e.g., H,H-COSY, C,H-COSY) for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

H,H-COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, H,H-COSY would show correlations between the methine proton of the isopropyl group and its methyl protons. It would also help in assigning the signals of the coupled protons on the naphthalene ring.

C,H-COSY (Heteronuclear Single Quantum Coherence - HSQC) or HETCOR (Heteronuclear Correlation): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum. For instance, the signal for the acetyl methyl protons in the ¹H NMR spectrum would correlate with the acetyl methyl carbon signal in the ¹³C NMR spectrum.

Elucidation of Substituent Effects on Chemical Shifts

The positions of the acetyl and isopropyl groups on the naphthalene ring significantly influence the chemical shifts of the aromatic protons and carbons. lookchem.com The acetyl group, being an electron-withdrawing group, will deshield the protons and carbons that are ortho and para to its position on the ring, causing their signals to appear at a higher chemical shift (downfield). ias.ac.in Conversely, the isopropyl group is a weak electron-donating group, which will cause a slight shielding effect (upfield shift) on the nearby aromatic nuclei. The interplay of these electronic effects, along with steric interactions, results in the unique spectral fingerprint of this compound. researchgate.netmriquestions.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure of the molecule through the analysis of its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is a primary method for assessing the purity of volatile compounds like this compound and for confirming its identity. jmchemsci.com

In a GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, producing a mass spectrum that is a unique fingerprint of the compound. For this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio corresponding to its molecular weight. The fragmentation pattern would show characteristic losses of fragments such as the acetyl group or parts of the isopropyl group.

Interactive Data Table: Expected Mass Spectral Data for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [M]+ | 212.29 | Molecular Ion |

| [M-15]+ | 197.28 | Loss of a methyl group (CH₃) |

| [M-43]+ | 169.25 | Loss of an acetyl group (COCH₃) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For the analysis of this compound within more complex matrices or for non-volatile samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov LC separates the components of a mixture in the liquid phase before they are introduced into the mass spectrometer. This technique is particularly useful for analyzing reaction mixtures during the synthesis of this compound or for detecting its presence in various samples. The development of a sensitive and specific LC-MS/MS method allows for the accurate quantification of the compound even at low concentrations. nih.gov

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent parts: the aromatic naphthalene core, the acetyl group, and the isopropyl group.

Based on the spectra of closely related compounds like 2-acetylnaphthalene (B72118) and general IR correlation tables, the following key absorptions can be anticipated: chemicalbook.comnasa.govnist.gov

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch (isopropyl) | 2970-2870 | Strong |

| Carbonyl (C=O) Stretch | ~1680 | Strong, Sharp |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| Aliphatic C-H Bend (isopropyl) | ~1385 and ~1370 | Medium (doublet) |

| C-O Stretch | 1300-1100 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong |

This table is generated based on typical IR absorption ranges for the specified functional groups and data from analogous compounds.

The most prominent feature in the IR spectrum would be the strong, sharp absorption band around 1680 cm⁻¹ due to the stretching vibration of the conjugated carbonyl group. The presence of both aromatic and aliphatic C-H stretching bands above and below 3000 cm⁻¹, respectively, would also be a key diagnostic feature.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be characterized by strong bands associated with the vibrations of the naphthalene ring system. mdpi.comresearchgate.net

Key expected features in the Raman spectrum include:

Naphthalene Ring Breathing Modes: Intense bands in the region of 1300-1600 cm⁻¹, which are characteristic of the aromatic ring system. researchgate.netresearchgate.net

C-H Stretching Modes: Both aromatic and aliphatic C-H stretching vibrations would be observed, though typically with lower intensity in Raman than in IR.

Substituent-related Vibrations: Vibrations associated with the acetyl and isopropyl groups would also be present, providing further structural detail.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study molecules containing chromophores, which are parts of the molecule that absorb light. In this compound, the extended conjugated π-system of the acetyl-substituted naphthalene ring acts as a strong chromophore. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. nist.gov

The spectrum of the analogous 2-acetylnaphthalene shows characteristic absorption maxima (λmax) that can be used to predict the spectrum of this compound. The isopropyl group, being an alkyl substituent, is expected to cause only a minor red shift (bathochromic shift) of these absorptions.

| Electronic Transition | Approximate λmax (nm) |

| π → π | ~245 |

| π → π | ~285 |

| n → π* | ~340 |

This table is based on the reported UV/Visible spectrum of 2-acetylnaphthalene and general principles of electronic spectroscopy. nist.gov

The high-intensity bands are attributable to the π → π* transitions within the aromatic system, while the lower intensity, longer wavelength absorption is characteristic of the n → π* transition of the carbonyl group.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity. Both gas and liquid chromatography are applicable.

Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC is a powerful technique for analyzing volatile and thermally stable compounds like this compound. In GC-MS, the compound would be separated from other components of a mixture based on its boiling point and interaction with the stationary phase of the column, and then subsequently identified by its mass spectrum. youtube.com The use of a non-polar or semi-polar capillary column would be appropriate for this analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a highly versatile method for the analysis of moderately polar compounds like this compound. nih.govresearchgate.net A typical RP-HPLC method would employ a non-polar stationary phase (e.g., C18) and a polar mobile phase.

A representative HPLC method for the analysis of naphthalene derivatives could be as follows: nih.govplos.org

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water, possibly with a buffer. |

| Detection | UV detector, set at one of the absorption maxima (e.g., 254 nm or 285 nm). |

| Flow Rate | ~1.0 mL/min |

This method would allow for the separation of this compound from starting materials, by-products, and other impurities, enabling its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of semi-volatile and non-volatile compounds. For molecules like this compound, which is an oxidation product of 2,6-diisopropylnaphthalene (B42965), HPLC is particularly effective. researchgate.net A common approach involves using a normal-phase silica (B1680970) column with a mobile phase consisting of a mixture of hexane (B92381) and isopropanol. researchgate.net This setup allows for the effective separation of various oxidation products, including alcohols, ketones, and hydroperoxides. researchgate.netresearchgate.net Both isocratic and gradient elution methods can be employed to optimize the separation of these components. researchgate.net Detection is typically achieved using a UV detector, as the naphthalene ring system provides strong chromophores.

| Parameter | Typical Condition |

| Technique | Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) |

| Stationary Phase | Silica Gel Column (e.g., Nova-Pak Silica) researchgate.net |

| Mobile Phase | Hexane and Isopropanol mixture researchgate.net |

| Elution Mode | Isocratic or Gradient researchgate.net |

| Detector | UV-Vis Spectrophotometer |

This interactive table summarizes typical HPLC conditions for the analysis of isopropylnaphthalene derivatives.

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds such as this compound. The method typically uses a capillary column, often with a (5% diphenyl)/(95% dimethylpolysiloxane) stationary phase, to separate compounds based on their boiling points and interaction with the phase. core.ac.uk Helium is commonly used as the carrier gas. For detection, a Flame Ionization Detector (FID) provides robust quantification, while a Mass Spectrometer (MS) offers definitive identification of the analytes. core.ac.uk GC-MS is particularly powerful for identifying components in complex mixtures, such as those found in tyre pyrolysis oils which contain a variety of volatile aromatic compounds. core.ac.uk To enhance sensitivity for trace-level components, a selected ion monitoring (SIM) method can be employed with the GC-MS system. core.ac.uk

| Parameter | Typical Condition |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | 30m x 0.25mm x 0.25µm (5% diphenyl/95% dimethylpolysiloxane) core.ac.uk |

| Carrier Gas | Helium |

| Injector Temperature | ~250°C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) core.ac.uk |

This interactive table presents common GC parameters for the analysis of volatile compounds.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) separates species based on their charge-to-size ratio in an electric field. While highly efficient for charged molecules like proteins and ions, its application to neutral, hydrophobic compounds like this compound is limited. Neutral compounds migrate with the electroosmotic flow (EOF), resulting in no separation from other neutral analytes. Techniques such as Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, are required to create a "pseudo-stationary phase" with surfactants to enable the separation of neutral molecules. However, challenges such as the interaction of hydrophobic molecules with the capillary wall can still lead to poor separation profiles. Therefore, CE is not a conventional or straightforward choice for analyzing this compound.

Emerging Analytical Techniques

Innovations in analytical chemistry provide enhanced sensitivity and broader screening capabilities, which are beneficial for detecting trace amounts of this compound or identifying it in complex environmental or biological samples.

Purge and Trap Methods for Trace Analysis

Purge and Trap (P&T) is a dynamic headspace technique used to extract and concentrate volatile organic compounds (VOCs) from aqueous or solid samples. An inert gas is bubbled through the sample, stripping the volatile compounds, which are then adsorbed onto a trap packed with sorbent materials. The trap is subsequently heated rapidly to desorb the concentrated analytes into a GC system for analysis. This method is highly effective for trace analysis. For compounds that are not sufficiently volatile or are highly water-soluble, derivatization can be used to improve purging efficiency. For instance, in-situ acetylation can be coupled with P&T GC/MS for the analysis of trace-level phenolic compounds in water.

Thermal Desorption and Cryofocussing for Vapor Phase Analysis

Thermal Desorption (TD) is a versatile and highly sensitive technique for analyzing volatile and semi-volatile organic compounds in air or sorbent tubes. researchgate.net Analytes collected on a sorbent are thermally desorbed and transferred to a GC. To achieve sharp chromatographic peaks for very volatile compounds, a cryofocussing step is often employed. scribd.combiosolids.com.au This involves trapping the desorbed analytes at a very low temperature (e.g., 0°C) at the beginning of the GC column. biosolids.com.au A subsequent rapid heating of this cryotrap injects the analytes onto the column in a very narrow band, significantly improving peak shape and resolution. scribd.com This TD-cryofocussing-GC-MS approach is ideal for the vapor phase analysis of aromatic compounds, allowing for quantifiable results from low concentration samples. biosolids.com.au

| Technique Component | Purpose | Typical Parameters |

| Thermal Desorption | Releases adsorbed analytes from sorbent tube | Desorption Temperature: 230-250°C biosolids.com.au |

| Cryofocussing | Traps and concentrates analytes at the column head | Focusing Temperature: 0°C biosolids.com.au |

| GC-MS | Separates and identifies the analytes | Standard GC-MS conditions |

This interactive table outlines the key stages of Thermal Desorption with Cryofocussing.

Non-Target Screening Approaches for Unforeseen Compounds

Non-Target Screening (NTS) utilizes high-resolution mass spectrometry (HRMS), coupled with either GC or LC, to detect a wide range of chemical compounds in a sample without a pre-defined list of targets. The goal is to identify "unknown unknowns" by collecting comprehensive, full-spectrum mass data. If this compound were an unforeseen contaminant in a sample, NTS would be the ideal approach for its discovery. The workflow involves detecting all chemical features, determining their accurate mass and isotopic pattern, and then using databases and spectral libraries to tentatively identify the compound. The identification of this compound would be based on matching its exact mass and the fragmentation pattern from the MS/MS spectrum against known spectral data. This approach is invaluable for comprehensive chemical profiling and identifying emerging contaminants in various matrices.

Theoretical and Computational Investigations of 6 Acetyl 2 Isopropylnaphthalene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and geometric structure of 6-acetyl-2-isopropylnaphthalene. Methods like Density Functional Theory (DFT) are frequently employed for their balance of accuracy and computational cost. Functionals such as B3LYP, CAM-B3LYP, or M06-2X, paired with basis sets like 6-311++G(d,p), are standard for these types of investigations on aromatic compounds. researchgate.netresearchgate.net

A primary step is geometry optimization, where the calculation seeks the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the lengths of the C-C bonds within the naphthalene (B1677914) core, the C=O and C-C bonds of the acetyl group, and the C-C bonds of the isopropyl group, as well as the angles defining their orientation relative to the aromatic system.

Further analysis delves into the electronic landscape:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. It visualizes electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this molecule, a strong negative potential would be expected around the carbonyl oxygen of the acetyl group.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. researchgate.net

Below is an illustrative table of what optimized geometric parameters from a DFT calculation might look like.

Interactive Data Table: Illustrative Optimized Geometrical Parameters for this compound

Note: This data is illustrative of the output from a DFT/B3LYP calculation and is not experimental data.

| Parameter | Bond/Atoms | Type | Predicted Value |

| Bond Length | C=O (acetyl) | Ångström (Å) | 1.22 |

| Bond Length | C-C (acetyl-naphthyl) | Ångström (Å) | 1.49 |

| Bond Length | C-C (isopropyl-naphthyl) | Ångström (Å) | 1.52 |

| Bond Angle | O=C-C (acetyl) | Degrees (°) | 121.5 |

| Bond Angle | C-C-C (isopropyl) | Degrees (°) | 112.0 |

| Dihedral Angle | C(naphthyl)-C-C-H (isopropyl) | Degrees (°) | 60.5 |

| Dihedral Angle | C(naphthyl)-C-C=O (acetyl) | Degrees (°) | 15.0 |

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations provide a static, optimized structure, this compound possesses conformational flexibility due to the rotation of the isopropyl and acetyl groups. Molecular Dynamics (MD) simulations are a computational method used to analyze the time-dependent behavior of a molecular system, providing insights into its conformational landscape. nih.gov

MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. psu.edu For this compound, an MD simulation would reveal the preferred orientations (conformers) of the side chains and the energy barriers between them. This is critical because the conformation can significantly impact the molecule's properties and its ability to interact with other molecules or biological targets. nih.gov

The key areas of flexibility are the single bonds connecting the substituent groups to the naphthalene ring. Potential energy surface (PES) scans can be performed computationally to identify the most stable conformers by systematically rotating these bonds and calculating the energy at each step. researchgate.net MD simulations then show how the molecule explores these different conformations at a given temperature and how it might transition between them. This dynamic picture is essential for understanding how the molecule behaves in a real-world, non-static environment. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

The most common synthesis route for this compound is the Friedel-Crafts acylation of 2-isopropylnaphthalene (B46572). Computational chemistry can be used to model this reaction, elucidating the detailed mechanism, identifying intermediates, and characterizing the transition states.

Recent computational studies on the Friedel-Crafts acetylation of similar compounds, like 2-methylnaphthalene, suggest a complex mechanism. nih.gov The reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), is not a simple one-step process. Theoretical modeling can map out the energy profile of the entire reaction pathway. This involves:

Formation of the Acylium Ion: Modeling the interaction between the acetylating agent (e.g., acetyl chloride) and the Lewis acid catalyst to form the reactive electrophile.

Formation of the Sigma (σ) Complex: Simulating the attack of the electron-rich naphthalene ring on the acylium ion. For 2-isopropylnaphthalene, attack can occur at different positions. Calculations can determine the relative stability of the σ-complexes formed from attack at the 6-position versus other positions, explaining the reaction's regioselectivity. The directing effects of the existing isopropyl group are key to this selectivity.

Deprotonation and Catalyst Regeneration: Modeling the final step where a proton is removed from the σ-complex to restore the aromaticity of the ring. researchgate.net

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are highly effective at predicting the spectroscopic properties of molecules, which can aid in the identification and characterization of the compound. These theoretical spectra can be compared with experimental data to confirm the structure. researchgate.net

NMR Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. researchgate.net The calculated magnetic shielding tensors are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are valuable for assigning peaks in an experimental spectrum, especially for complex aromatic systems.

IR Spectroscopy: Infrared (IR) vibrational frequencies can be calculated using DFT. These calculations produce a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule. Because theoretical calculations often overestimate vibrational frequencies, the results are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.net This analysis helps in assigning specific IR absorption bands to the corresponding molecular motions, such as the characteristic C=O stretch of the acetyl group or the C-H bending modes of the isopropyl group.

UV-Vis Spectroscopy: Electronic transitions that give rise to UV-Visible absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations yield the excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (a measure of transition probability). This information helps to interpret the experimental UV-Vis spectrum and understand the electronic structure of the molecule.

Interactive Data Table: Illustrative Predicted Spectroscopic Data for this compound

Note: This data is illustrative of the output from computational predictions and is not experimental data.

| Spectrum | Parameter | Predicted Value | Assignment/Comment |

| ¹³C NMR | Chemical Shift (δ) | ~198 ppm | Carbonyl carbon (C=O) in acetyl group |

| ¹H NMR | Chemical Shift (δ) | ~2.7 ppm | Methyl protons (-CH₃) in acetyl group |

| IR | Wavenumber (ν) | ~1680 cm⁻¹ | C=O stretching vibration |

| UV-Vis | Wavelength (λmax) | ~254 nm | π → π* transition in the naphthalene ring |

| UV-Vis | Wavelength (λmax) | ~320 nm | n → π* transition of the carbonyl group |

Structure-Reactivity Relationship Studies

Structure-Reactivity Relationship studies aim to connect a molecule's structural or electronic features with its chemical reactivity or biological activity. For this compound and its derivatives, computational methods provide the necessary descriptors for these analyses.

Quantitative Structure-Activity Relationship (QSAR) models are a prime example. These are statistical models that correlate variations in the biological activity of a series of compounds with changes in their computed molecular properties (descriptors). nih.gov For instance, if a series of analogs of this compound were synthesized and tested for a specific biological activity (e.g., antimicrobial or anti-inflammatory), a QSAR model could be built.

Key computational descriptors used in QSAR studies include: researchgate.net

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and atomic charges. nih.gov

Steric Descriptors: Molecular volume, surface area, and specific shape indices.

Hydrophobicity Descriptors: The logarithm of the partition coefficient (log P), which can be calculated computationally.

By finding a statistically significant equation linking these descriptors to the observed activity, the model can predict the activity of new, unsynthesized compounds and provide insight into the mechanism of action. nih.gov For example, a model might show that activity increases with a higher HOMO energy and a specific molecular shape, guiding the design of more potent future derivatives.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of acetylnaphthalenes often relies on Friedel-Crafts acylation, which typically involves stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) and chlorinated solvents. rsc.orgstackexchange.com This method, while effective, presents sustainability challenges, including catalyst waste and the use of hazardous materials. Future research is poised to develop greener and more efficient synthetic pathways.

A primary focus will be the implementation of reusable solid acid catalysts, such as zeolites. Large-pore zeolites like Beta and USY have demonstrated high activity and selectivity in the acylation of naphthalene (B1677914) and its derivatives. researchgate.net Zeolite beta, in particular, has been identified as an optimal catalyst for producing 2-acetylnaphthalene (B72118) with high selectivity, offering the advantages of catalyst recovery and regeneration. researchgate.net Research should aim to optimize reaction conditions (temperature, solvent, and catalyst Si/Al ratio) specifically for the synthesis of 6-Acetyl-2-isopropylnaphthalene to maximize yield and selectivity while minimizing catalyst deactivation. researchgate.net

Another promising avenue is the exploration of novel catalytic systems that operate under milder conditions. This includes the use of metal triflates in deep eutectic solvents (DESs), which can enhance product yields and allow for the recycling of the catalytic system. acs.org Further investigation into methods that offer high regioselectivity is crucial. For instance, studies on related naphthalene acetylations have shown that solvents and temperature play a critical role; polar solvents like nitrobenzene (B124822) can favor the formation of the thermodynamically more stable beta-substituted product. stackexchange.comorgsyn.org A systematic study of these effects on the acylation of 2-isopropylnaphthalene (B46572) would provide valuable data for reliably producing the desired 6-acetyl isomer.

Exploration of Advanced Catalytic Applications

While this compound is primarily viewed as a synthetic intermediate, its structural motifs suggest potential for its derivatives in catalysis. The naphthalene core and its functional groups can be modified to create ligands for transition metal catalysts. Future work could involve the transformation of the acetyl group into more complex functionalities, such as amines or phosphines, which are known to coordinate with metals.

Furthermore, the catalytic systems developed for the synthesis of its precursors have broader applications. Zeolites, proven effective for the shape-selective alkylation and acylation of naphthalenes, are also used in biomass pyrolysis, hydrocarbon cracking, and the degradation of plastics. researchgate.net Research into optimizing these zeolite catalysts for the production of 2,6-disubstituted naphthalenes (like 2,6-diisopropylnaphthalene (B42965), a precursor) can lead to more efficient routes for high-performance polymers like polyethylene (B3416737) naphthalate (PEN). researchgate.net This creates a synergistic relationship where the synthesis of the target compound contributes to the advancement of catalysis in other industrial areas.

In-depth Mechanistic Studies of Complex Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is essential for process optimization and the discovery of new reactions. Kinetic studies of the Friedel-Crafts acylation of naphthalene have revealed a complex interplay of factors determining the ratio of isomers. rsc.orgpsu.edu For instance, the reaction order with respect to the acylating agent can differ for the alpha and beta positions, and the isomer ratio can change over time. rsc.orgstackexchange.com

Future mechanistic studies should focus on the acylation of 2-isopropylnaphthalene to elucidate how the existing isopropyl group directs the incoming acetyl group. This would involve a combination of kinetic experiments and computational modeling to map the reaction pathways and transition states for substitution at different positions. acs.org Key questions to address include the precise role of the solvent in stabilizing intermediates and the mechanism by which temperature influences the kinetic versus thermodynamic product distribution. stackexchange.comstackexchange.com Research has shown that for unsubstituted naphthalene, low temperatures favor the kinetically controlled 1-acetyl product, while higher temperatures allow for equilibration to the more stable 2-acetyl product. orgsyn.org Understanding these principles is paramount for selectively synthesizing the 6-acetyl-2-isopropyl isomer.

Computational Design and Prediction of Novel Derivatives

Computational chemistry offers powerful tools for accelerating the discovery of new molecules with desired properties. For this compound, techniques like Density Functional Theory (DFT) and molecular docking can be employed to design and screen novel derivatives for various applications. samipubco.commdpi.com Naphthalene derivatives are known to be building blocks for pharmaceuticals, and computational methods can predict the biological activity of new compounds. nih.gov

Future research should utilize these methods to explore how modifications to the this compound scaffold affect its electronic and steric properties. For example, computational models can predict the interaction of derivatives with biological targets, such as enzymes or DNA G-quadruplexes, guiding the synthesis of potent and selective therapeutic agents. researchgate.net This in-silico screening process can prioritize the most promising candidates for synthesis, saving significant time and resources. Furthermore, quantum chemical studies can predict the optical and electronic properties of new derivatives, identifying candidates for material science applications. samipubco.comresearchgate.net

Integration into New Material Science Architectures

The naphthalene moiety is an important building block for functional organic materials due to its aromaticity and electronic properties. nih.gov this compound serves as a valuable precursor for creating advanced materials. The functional groups on the molecule can be readily modified, allowing it to be integrated as a monomer into new polymer systems or as a core for constructing complex organic architectures.

Future research directions include the synthesis of polymers incorporating the this compound unit. Such polymers could exhibit enhanced thermal stability, mechanical strength, and specific optical properties, making them suitable for applications like high-performance plastics or organic light-emitting diodes (OLEDs). Naphthalene derivatives are already used in the production of dyes, pigments, and polyurethane foams. knowde.comnumberanalytics.com By chemically modifying the acetyl and isopropyl groups, novel derivatives could be developed as specialized dyes, sensors, or components of liquid crystals. Computational studies on the adsorption of naphthalene derivatives onto polymer surfaces, like polyethylene, can provide insights into creating new composite materials with tailored interfacial properties. nih.gov

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報